![molecular formula C15H10N4 B11097715 Indeno[1,2-b]quinoxalin-11-ylidenehydrazine](/img/structure/B11097715.png)

Indeno[1,2-b]quinoxalin-11-ylidenehydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

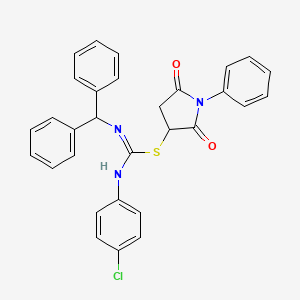

Indeno[1,2-b]chinoxalin-11-ylidenhydrazin ist eine stickstoffhaltige heterozyklische Verbindung. Es gehört zur Indenochinoxalin-Familie, die für ihre vielfältige chemische Reaktivität und potenziellen pharmakologischen Aktivitäten bekannt ist. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinoxalinring umfasst, der mit einer Inden-Einheit und einer Hydrazin-Funktionsgruppe verschmolzen ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Indeno[1,2-b]chinoxalin-11-ylidenhydrazin beinhaltet typischerweise die Kondensation von Hydrazin mit Indenochinoxalin-Derivaten. Ein übliches Verfahren ist die Reaktion von Indeno[1,2-b]chinoxalin-11-on mit Hydrazinhydrat unter Rückflussbedingungen . Diese Reaktion verläuft über die Bildung eines Hydrazon-Zwischenprodukts, das dann zu dem gewünschten Produkt cyclisiert.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Indeno[1,2-b]chinoxalin-11-ylidenhydrazin nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indeno[1,2-b]chinoxalin-11-ylidenhydrazin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxime oder andere stickstoffhaltige Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazin-Gruppe in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Hydrazin-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Oxime, Amine und verschiedene substituierte Hydrazinderivate .

Wissenschaftliche Forschungsanwendungen

Indeno[1,2-b]chinoxalin-11-ylidenhydrazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexerer heterozyklischer Verbindungen.

Biologie: Diese Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Antikrebs- und antimikrobielle Eigenschaften.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Indeno[1,2-b]chinoxalin-11-ylidenhydrazin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So wurde gezeigt, dass seine Derivate die c-Jun N-terminale Kinase (JNK) hemmen, die eine Rolle in zellulären Signalwegen spielt, die mit Entzündungen und Apoptose zusammenhängen . Darüber hinaus wirken einige Derivate als Stickstoffmonoxid-Donatoren und tragen zu ihren pharmakologischen Wirkungen bei .

Ähnliche Verbindungen:

11H-Indeno[1,2-b]chinoxalin-11-on-oxim (IQ-1): Diese Verbindung ist ein spezifischer JNK-Inhibitor mit Antikrebs- und neuroprotektiven Eigenschaften.

11H-Indeno[1,2-b]chinoxalin-11-on 2-(4-Ethylbenzyliden)hydrazon: Dieses Derivat hat potenzielle pharmazeutische Anwendungen und wurde auf seine Bioverfügbarkeit und sein therapeutisches Potenzial untersucht.

Einzigartigkeit: Indeno[1,2-b]chinoxalin-11-ylidenhydrazin ist einzigartig aufgrund seiner Hydrazin-Funktionsgruppe, die ihm eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivitäten verleiht. Seine Fähigkeit, durch einfache chemische Reaktionen verschiedene Derivate zu bilden, macht es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.

Wirkmechanismus

The mechanism of action of indeno[1,2-b]quinoxalin-11-ylidenehydrazine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways related to inflammation and apoptosis . Additionally, some derivatives act as nitric oxide donors, contributing to their pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1): This compound is a specific JNK inhibitor with anticancer and neuroprotective properties.

11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone: This derivative has potential pharmaceutical applications and has been studied for its bioavailability and therapeutic potential.

Uniqueness: Indeno[1,2-b]quinoxalin-11-ylidenehydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to form various derivatives through simple chemical reactions makes it a versatile compound in both research and industrial applications.

Eigenschaften

Molekularformel |

C15H10N4 |

|---|---|

Molekulargewicht |

246.27 g/mol |

IUPAC-Name |

10H-indeno[2,3-b]quinoxalin-11-yldiazene |

InChI |

InChI=1S/C15H10N4/c16-19-14-10-6-2-1-5-9(10)13-15(14)18-12-8-4-3-7-11(12)17-13/h1-8,16,18H |

InChI-Schlüssel |

NSMZCJURXJITIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dinitro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B11097634.png)

![N-methyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11097641.png)

![1-(3-Chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11097648.png)

![1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-{(3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}hydrazinecarbimidothioate](/img/structure/B11097660.png)

![N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide](/img/structure/B11097664.png)

![ethyl (2Z)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11097670.png)

![5-[1,1,2,2,3,3,4,4-octafluoro-4-(3-phenyl-1H-pyrazol-5-yl)butyl]-3-phenyl-1H-pyrazole](/img/structure/B11097672.png)

![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097676.png)

![N-(1-{2-[(3,5-dinitrophenyl)carbonyl]-3-(2-hydroxyphenyl)diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11097702.png)

![1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B11097705.png)

amino}-4-oxobutanoic acid](/img/structure/B11097709.png)